7-Chlorothiazolo[4,5-c]pyridine
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Overview
Description
7-Chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is part of the thiazolo[4,5-c]pyridine family, known for its diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of 7-methoxythiazolo[4,5-c]pyridine.
Scientific Research Applications
7-Chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-Chlorothiazolo[4,5-c]pyridine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its pharmacological effects. For example, it has been reported to act as a histamine H3 receptor antagonist, which can modulate neurotransmitter release and provide therapeutic benefits in certain neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another member of the thiazolo[4,5]pyridine family with similar pharmacological activities.
Thiazolo[5,4-b]pyridine: Known for its potent phosphoinositide 3-kinase inhibitory activity.
Uniqueness
7-Chlorothiazolo[4,5-c]pyridine stands out due to its unique chlorine substitution, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its pharmacological profile compared to other similar compounds.
Properties
Molecular Formula |
C6H3ClN2S |
---|---|
Molecular Weight |
170.62 g/mol |
IUPAC Name |
7-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H |
InChI Key |
IACWCDTUUNGAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Cl)SC=N2 |
Origin of Product |
United States |
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